N-(7,8-dimethylquinolin-5-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide
Description
N-(7,8-dimethylquinolin-5-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide is a complex organic compound that features a quinoline ring, a pyridine ring, and a piperidine ring
Properties
IUPAC Name |
N-(7,8-dimethylquinolin-5-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-15-13-19(18-8-6-11-25-21(18)16(15)2)26-22(28)20-9-3-4-12-27(20)23(29)17-7-5-10-24-14-17/h5-8,10-11,13-14,20H,3-4,9,12H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGZMYWHUQLTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1C)NC(=O)C3CCCCN3C(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 7,8-dimethylquinoline, 3-pyridinecarboxylic acid, and piperidine.
Step-by-Step Synthesis:
Reaction Conditions: These reactions are generally carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, under inert atmosphere (e.g., nitrogen or argon), and at controlled temperatures ranging from 0°C to room temperature.
Industrial Production Methods
For large-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower activation energy and increase reaction rates.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Substitution: Introduction of various alkyl or aryl groups at the piperidine nitrogen.
Scientific Research Applications
Chemistry
Ligand Design: Used in the design of ligands for metal complexes in catalysis.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(7,8-dimethylquinolin-5-yl)-1-(pyridine-2-carbonyl)piperidine-2-carboxamide: Similar structure but with a different position of the pyridine carbonyl group.
N-(7,8-dimethylquinolin-5-yl)-1-(pyridine-4-carbonyl)piperidine-2-carboxamide: Another isomer with the pyridine carbonyl group at the 4-position.
Uniqueness
Structural Features: The specific positioning of the pyridine-3-carbonyl group in N-(7,8-dimethylquinolin-5-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide may confer unique binding properties and reactivity compared to its isomers.
Biological Activity: The compound’s unique structure may result in distinct biological activities, making it a valuable candidate for specific therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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